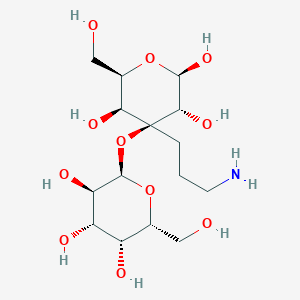
3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Aminopropyl-3-O-(a-D-galactopyranosyl)-b-D-galactopyranoside is a useful research compound. Its molecular formula is C15H29NO11 and its molecular weight is 399.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Aminopropyl-3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside is a complex glycoside that has garnered attention for its potential biological activities. This compound, a modified form of galactosamine, features an aminopropyl group and is structurally significant due to its glycosidic linkages. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.
Chemical Structure
The molecular structure of 3-Aminopropyl-3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside can be represented as follows:
- Molecular Formula : C12H23N1O8
- Molecular Weight : 293.32 g/mol
This compound consists of an aminopropyl group linked to two galactopyranoside units, which are critical for its biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, derivatives of galactosides have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that 3-Aminopropyl-3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside may possess similar properties.
Interaction with Galectins
One of the most significant areas of research involves the interaction of this compound with human galectins, specifically galectin-1 and galectin-3. These proteins play essential roles in cell-cell interactions and immune responses.
Inhibition Studies
Research has demonstrated that specific glycosides can inhibit galectin activity, which is crucial for regulating inflammatory responses and cancer progression. The synthesis of stable inhibitors targeting these galectins has been explored, indicating a potential therapeutic application for 3-Aminopropyl-3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside in inflammatory diseases and cancer therapies .
Immunomodulatory Effects
Another area of interest is the immunomodulatory effects of this compound. Glycosides are known to influence immune cell functions, potentially enhancing or suppressing immune responses. This property could make 3-Aminopropyl-3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside a candidate for developing treatments for autoimmune diseases or enhancing vaccine efficacy.
Study on Galectin Inhibition
In a study focused on the synthesis of selective inhibitors for human galectins, researchers found that specific structural modifications in glycosides led to enhanced binding affinities . This suggests that 3-Aminopropyl-3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside's structure could be optimized for improved biological activity.
Antimicrobial Activity Assessment
A comparative study evaluated the antimicrobial efficacy of various galactose-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar glycosidic structures exhibited significant antibacterial properties, highlighting the potential effectiveness of 3-Aminopropyl-3-O-(α-D-galactopyranosyl)-β-D-galactopyranoside .
Table 1: Biological Activities of Related Compounds
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-4-(3-aminopropyl)-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO11/c16-3-1-2-15(11(22)7(5-18)25-13(24)12(15)23)27-14-10(21)9(20)8(19)6(4-17)26-14/h6-14,17-24H,1-5,16H2/t6-,7-,8+,9+,10-,11+,12+,13-,14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXMTZBUCAREIE-NUZFYJAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1(C(C(OC(C1O)O)CO)O)OC2C(C(C(C(O2)CO)O)O)O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@]1([C@H]([C@H](O[C@H]([C@@H]1O)O)CO)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














